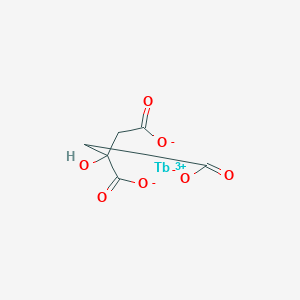
Terbium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium citrate is a useful research compound. Its molecular formula is C6H5O7Tb and its molecular weight is 348.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioimaging Applications
Luminescent Nanoparticles
Terbium citrate has been utilized in the development of luminescent nanoparticles, specifically citrate-functionalized terbium-substituted carbonated apatite nanoparticles. These nanoparticles exhibit excellent luminescence properties, making them suitable for bioimaging applications. Research has demonstrated their cytocompatibility with various cancer cell lines (A375, MCF7, HeLa) and healthy fibroblast cells. The nanoparticles allow for intracellular visualization through flow cytometry and fluorescence confocal microscopy without the need for additional fluorescent dyes .
RNA Visualization
In electron microscopy, this compound has been employed to visualize RNA at an ultrastructural level. This method provides fine contrast for RNA structures on ultrathin sections, enhancing the ability to study nucleic acids within cellular contexts . The enhancement of terbium emission intensity upon binding to single-stranded nucleic acids further supports its utility in RNA studies .
Molecular Sensing
Chemosensors
this compound is also explored as a component in chemosensing applications. It has been integrated into Förster Resonance Energy Transfer (FRET) systems to analyze membrane protein interactions on living cell surfaces. The unique luminescence properties of terbium complexes facilitate the monitoring of biological processes at a molecular level .
Nuclear Medicine
Radionuclide Applications
Recent advancements have highlighted the potential of terbium radionuclides (e.g., 161Tb) in cancer diagnosis and therapy. These isotopes can be used in single photon emission computed tomography (SPECT) imaging and targeted radiotherapy, showing promise for treating minimal residual disease . The production of these radionuclides is currently being optimized to meet clinical needs, with ongoing research focusing on enhancing production yields and protocols.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
Case Studies
- Citrate-Functionalized Nanoparticles : A study conducted on Tb³⁺-doped citrate-functionalized carbonated apatite nanoparticles revealed their biocompatibility and luminescent properties suitable for living cell imaging. The research demonstrated effective cellular uptake and visualization capabilities using advanced imaging techniques .
- RNA Visualization Techniques : Research utilizing this compound for visualizing RNA structures via electron microscopy showcased its ability to provide fine ultrastructural details, contributing to a deeper understanding of RNA dynamics within cells .
- Radionuclide Development : Investigations into the production and application of terbium radionuclides have indicated their viability for clinical use in cancer treatment, with specific focus on improving production protocols to enhance therapeutic efficacy .
Propiedades
Número CAS |
13482-49-0 |
|---|---|
Fórmula molecular |
C6H5O7Tb |
Peso molecular |
348.02 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;terbium(3+) |
InChI |
InChI=1S/C6H8O7.Tb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
AEAUQHHTSFLVAV-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Tb+3] |
Key on ui other cas no. |
13482-49-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















